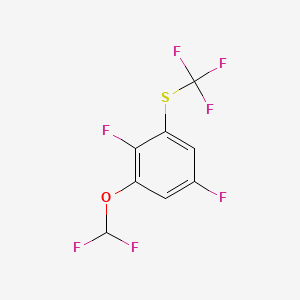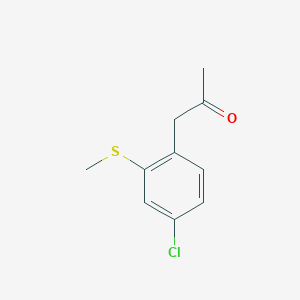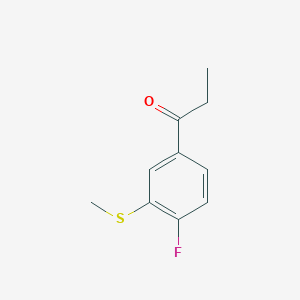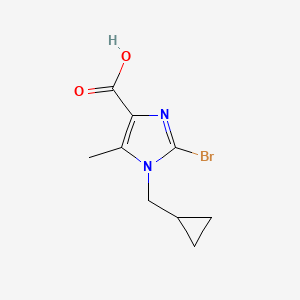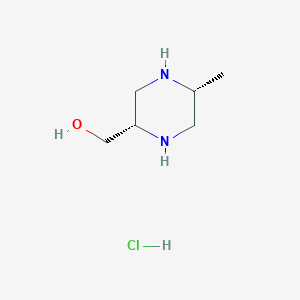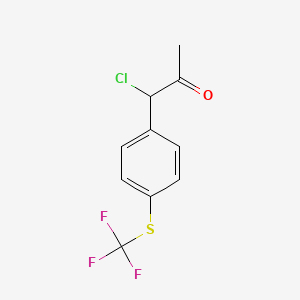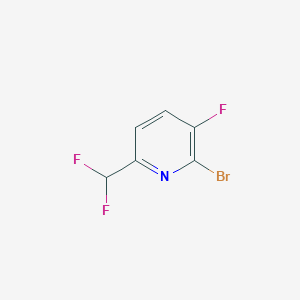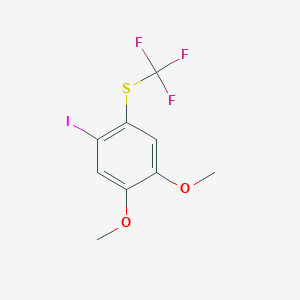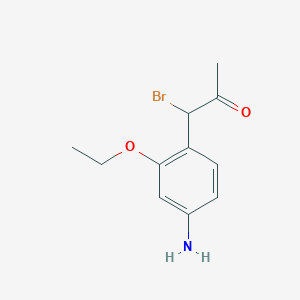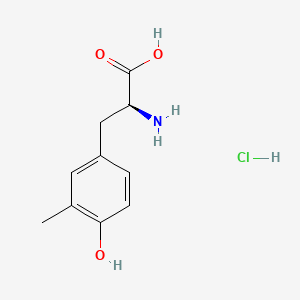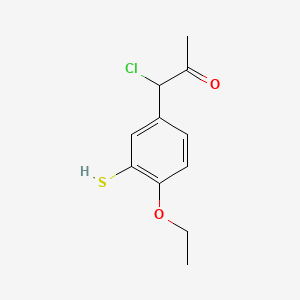
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-mercaptophenyl derivatives with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor compound to introduce the chloro group . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the mercapto group can produce a sulfone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form disulfide bonds, which are important in protein structure and function. Additionally, the ethoxy group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: This compound has a similar structure but with the mercapto group in a different position, which can affect its reactivity and applications.
1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C11H13ClO2S |
|---|---|
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-9-5-4-8(6-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
InChI-Schlüssel |
ATZLNHYNIHVOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


